molecular formula C19H17FN2 B1240670 6-(3-Cyano-5-fluorophenyl)-1,2-dihydro-2,2,4-trimethylquinoline

6-(3-Cyano-5-fluorophenyl)-1,2-dihydro-2,2,4-trimethylquinoline

Cat. No. B1240670
M. Wt: 292.3 g/mol
InChI Key: POQODJWQWWICOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Cyano-5-fluorophenyl)-1,2-dihydro-2,2,4-trimethylquinoline, also known as 6-(3-Cyano-5-fluorophenyl)-1,2-dihydro-2,2,4-trimethylquinoline, is a useful research compound. Its molecular formula is C19H17FN2 and its molecular weight is 292.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(3-Cyano-5-fluorophenyl)-1,2-dihydro-2,2,4-trimethylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3-Cyano-5-fluorophenyl)-1,2-dihydro-2,2,4-trimethylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-(3-Cyano-5-fluorophenyl)-1,2-dihydro-2,2,4-trimethylquinoline

Molecular Formula

C19H17FN2

Molecular Weight

292.3 g/mol

IUPAC Name

3-fluoro-5-(2,2,4-trimethyl-1H-quinolin-6-yl)benzonitrile

InChI

InChI=1S/C19H17FN2/c1-12-10-19(2,3)22-18-5-4-14(9-17(12)18)15-6-13(11-21)7-16(20)8-15/h4-10,22H,1-3H3

InChI Key

POQODJWQWWICOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(NC2=C1C=C(C=C2)C3=CC(=CC(=C3)C#N)F)(C)C

synonyms

6-(3-cyano-5-fluorophenyl)-1,2-dihydro-2,2,4-trimethylquinoline
LG 120830
LG-120830
LG120830

Origin of Product

United States

Synthesis routes and methods

Procedure details

This compound was prepared according to General Method 2 (EXAMPLE 9) from Compound 9 (46.4 mg, 0.14 mmol) and 3-bromo-5-fluorobenzonitrile (29.1 mg, 0.14 mmol). The crude material was purified to recrystallization from hexane to afford 15.8 mg (37%) of Compound 271. Data for Compound 271: 1H NMR (400 MHz, acetone-d6) 7.83 (app t, J=1.3, 1 H), 7.68 (dd, J=10.6, 4.0, 1 H), 7.43 (d, J=2.0, 1 H), 7.41 (dd, J=2.2, 1.2 1H) 7.35 (dd, J=8.3, 2.2, 1 H), 6.59 (d, J=8.4, 1 H), 5.35 (br s, 1 H), 5.39 (s, 1 H), 2.04 (s, 3 H), 1.28 (s, 6 H).
Quantity
46.4 mg
Type
reactant
Reaction Step One
Quantity
29.1 mg
Type
reactant
Reaction Step Two
Yield
37%

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